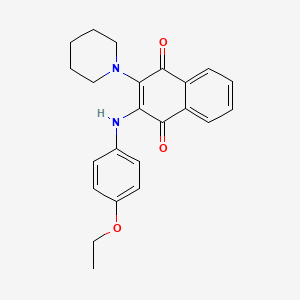

2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione” is a chemical compound with the molecular formula C23H24N2O3 . It has a molecular weight of 376.448 .

Synthesis Analysis

The synthesis of naphthoquinone derivatives, such as “this compound”, has been explored to contain compounds with potential biological activity . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis

The molecular structure of “this compound” includes a naphthoquinone core, an ethoxyphenyl group, and a piperidinyl group .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 522.0±50.0 °C at 760 mmHg . The melting point and MSDS are not available .Applications De Recherche Scientifique

Antifungal and Antibacterial Activities

Hydroxynaphthoquinones, including lawsone derivatives, have demonstrated effective antifungal properties against yeast strains such as Candida albicans, showing minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) in a range from 20 to 330 µg/mL. These compounds also showed a mechanism of action on exogenous ergosterol, suggesting potential as leading compounds against human fungal infections (J. A. Filho et al., 2016). Furthermore, novel naphthoquinone derivatives have exhibited potent antifungal and antibacterial activities, indicating their suitability as drug candidates for treating infections (V. Tandon et al., 2010).

Anticancer Activity

Naphthoquinone-based compounds have been explored for their anticancer potential. For instance, novel derivatives showed potent anti-breast cancer activity in MCF-7 cancer cells, suggesting that certain naphthoquinone derivatives can serve as effective anticancer agents (Sima Golmakaniyoon et al., 2019). Additionally, compounds with antioxidant properties have been synthesized, displaying significant activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).

Chemosensor Applications

Naphthoquinone derivatives have been synthesized and characterized for their ability to function as chemosensors, exhibiting selectivity towards transition metal ions such as nickel(II) and copper(II). These compounds undergo color changes upon binding to specific metal ions, which can be visualized by the naked eye, making them useful for detecting metal ions in various environmental and biological contexts (Amit Patil et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNKBKVVOPXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)

![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)

![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)